![molecular formula C20H17NO2 B5647623 2-[1-(3,4-dihydro-2(1H)-isoquinolinyl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5647623.png)
2-[1-(3,4-dihydro-2(1H)-isoquinolinyl)ethylidene]-1H-indene-1,3(2H)-dione
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Overview
Description
This compound belongs to a broader category of organic molecules that have garnered interest due to their potential applications in various fields, including materials science and pharmaceuticals. The research focuses primarily on their synthesis, molecular and crystal structure, and their unique chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves reactions that yield new classes of merocyanines and spiro compounds through multi-component reactions or radical cascade reactions. For instance, the reaction of 1-allyl-4-methylquinolinium bromide with 2-dicyanomethyleneindan-1,3-dione in the presence of triethylamine affords compounds with substantial intramolecular charge transfer (Nesterov et al., 1996). Similarly, a series of novel compounds were synthesized efficiently by three-component reactions involving isoquinolinium salts, indane-1,3-dione, and isatins (Wang & Yan, 2014).
Molecular Structure Analysis
Molecular and crystal structure analyses, through techniques like X-ray structural analysis, reveal intricate details about the compound's geometry, including intramolecular charge transfers and hydrogen bonds that play crucial roles in determining their reactivity and physical properties.
Chemical Reactions and Properties
These compounds engage in diverse chemical reactions, demonstrating a wide range of chemical behaviors. The synthesis routes often involve cascade reactions or interactions with various reagents, leading to the formation of complex structures with novel properties.
Physical Properties Analysis
The physical properties, including thermal stability and solubility, are influenced by the compound's molecular structure. Studies combining experimental and computational techniques have provided insights into the absorption spectra, fluorescence, and nonlinear optical properties of these compounds (Kumar et al., 2019).
properties
IUPAC Name |
2-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethylidene]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-13(21-11-10-14-6-2-3-7-15(14)12-21)18-19(22)16-8-4-5-9-17(16)20(18)23/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZZESVJZKTUPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethylidene]indene-1,3-dione |
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